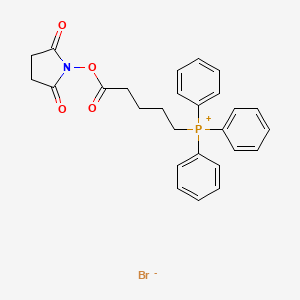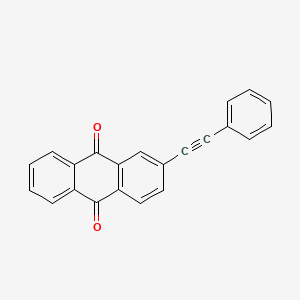
2-(Phenylethynyl)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenylethynyl)anthracene-9,10-dione is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound is known for its unique photophysical properties, making it a valuable material in various scientific and industrial applications. The structure of this compound consists of an anthracene core with a phenylethynyl group attached at the 2-position and carbonyl groups at the 9 and 10 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(Phenylethynyl)anthracene-9,10-dione can be synthesized through the Suzuki/Sonogashira cross-coupling reactions. The process involves the reaction of 2-bromoanthracene-9,10-dione with phenylacetylene in the presence of a palladium catalyst and a base. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions
2-(Phenylethynyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming anthracenediols.
Substitution: Electrophilic substitution reactions can occur at the phenylethynyl group or the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Anthracenediols.
Substitution: Halogenated or nitrated anthracene derivatives.
Aplicaciones Científicas De Investigación
2-(Phenylethynyl)anthracene-9,10-dione has a wide range of applications in scientific research:
Biology: Employed in fluorescence microscopy and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in organic light-emitting diodes (OLEDs) and as a dopant for organic semiconductors.
Mecanismo De Acción
The mechanism of action of 2-(Phenylethynyl)anthracene-9,10-dione is primarily based on its photophysical properties. Upon excitation by light, the compound undergoes electronic transitions that result in fluorescence emission. This property is exploited in various applications, such as fluorescence microscopy and OLEDs. The molecular targets and pathways involved include the interaction with light and the subsequent emission of photons .
Comparación Con Compuestos Similares
Similar Compounds
9,10-Bis(phenylethynyl)anthracene: Similar structure with two phenylethynyl groups at the 9 and 10 positions.
2-Chloro-9,10-diphenylanthracene: A chlorinated derivative used as a fluorescent dye.
4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid: An anthracene derivative with benzoic acid groups.
Uniqueness
2-(Phenylethynyl)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring high fluorescence quantum yields and stability under various conditions .
Propiedades
Número CAS |
83790-93-6 |
|---|---|
Fórmula molecular |
C22H12O2 |
Peso molecular |
308.3 g/mol |
Nombre IUPAC |
2-(2-phenylethynyl)anthracene-9,10-dione |
InChI |
InChI=1S/C22H12O2/c23-21-17-8-4-5-9-18(17)22(24)20-14-16(12-13-19(20)21)11-10-15-6-2-1-3-7-15/h1-9,12-14H |
Clave InChI |
HHBMLGABQLUZTO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC3=C(C=C2)C(=O)C4=CC=CC=C4C3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


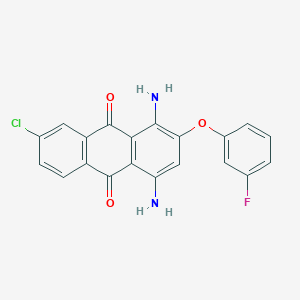

![1-(2-Aminobenzo[d]thiazol-7-yl)ethanone](/img/structure/B13142791.png)
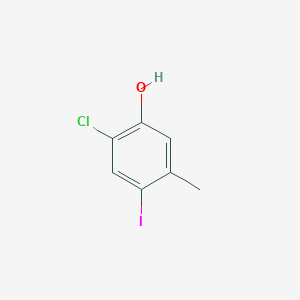


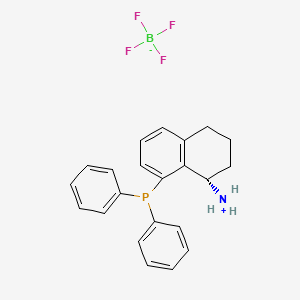
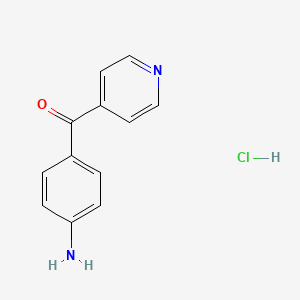
![Tris[2,4,6-tri(propan-2-yl)phenyl]gallane](/img/structure/B13142832.png)
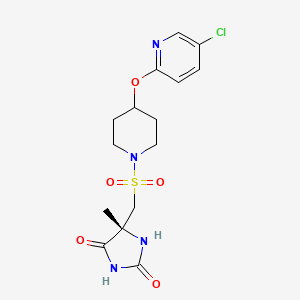

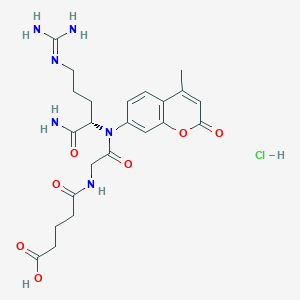
![Benzoicacid,4-[1-(aminomethyl)ethenyl]-,methylester](/img/structure/B13142850.png)
